molecular formula C19H14N6O2S B11469173 8-amino-2-(ethylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile

8-amino-2-(ethylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile

Cat. No.: B11469173
M. Wt: 390.4 g/mol
InChI Key: JQAGEXVQBDSAAD-UHFFFAOYSA-N
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Description

8-amino-2-(ethylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile is a complex heterocyclic compound. This molecule features a unique structure combining pyridine, pyrano, and thieno rings, making it a subject of interest in medicinal chemistry and drug discovery. Its intricate structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-2-(ethylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile typically involves multi-step organic synthesis

    Formation of Thieno[3,2-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine aldehyde under acidic conditions.

    Pyrano Ring Formation: The pyrano ring can be formed through a cyclization reaction involving a suitable dihydropyran precursor.

    Functionalization: Introduction of the amino and ethylamino groups can be achieved through nucleophilic substitution reactions, while the nitrile groups are typically introduced via cyanation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylamino groups, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them to primary amines.

    Substitution: The pyridine and thieno rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, 8-amino-2-(ethylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug discovery, particularly in the development of kinase inhibitors and anticancer agents .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials, due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the enzyme’s activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, influencing various signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-amino-2-(ethylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile apart is its combination of multiple heterocyclic rings and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C19H14N6O2S

Molecular Weight

390.4 g/mol

IUPAC Name

12-amino-4-(ethylamino)-8-oxo-10-pyridin-3-yl-13-oxa-3-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-5,11-dicarbonitrile

InChI

InChI=1S/C19H14N6O2S/c1-2-24-19-11(7-21)14-16(28-19)15-13(18(26)25-14)12(9-4-3-5-23-8-9)10(6-20)17(22)27-15/h3-5,8,12,24H,2,22H2,1H3,(H,25,26)

InChI Key

JQAGEXVQBDSAAD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=O)N2)C#N

Origin of Product

United States

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